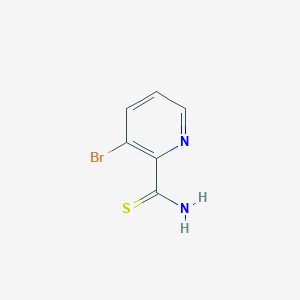

3-Bromopyridine-2-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromopyridine-2-carbothioamide: is an organic compound with the molecular formula C6H5BrN2S. It is a derivative of pyridine, where the bromine atom is attached to the third position and the carbothioamide group is attached to the second position of the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-bromopyridine with thiourea under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 3-Bromopyridine-2-carbothioamide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromopyridine-2-carbothioamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include sulfonamides.

Reduction Reactions: Products include amines.

Applications De Recherche Scientifique

Enzyme Inhibition

One of the most notable applications of 3-Bromopyridine-2-carbothioamide is its use as an inhibitor of urease, an enzyme linked to several medical conditions, including gastric and duodenal cancers. Research has shown that derivatives of pyridine carboxamide and carbothioamide exhibit significant urease inhibition.

- Inhibition Potency :

- The compound's derivatives demonstrated varying inhibitory effects, with IC50 values indicating their potency:

- 5-Chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) : IC50 = 1.07 ± 0.043 µM

- Pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) : IC50 = 2.18 ± 0.058 µM

- Substituents such as bromine and other electron-withdrawing groups enhance the inhibitory activity against urease, making these compounds promising candidates for therapeutic development against urease-related disorders .

- The compound's derivatives demonstrated varying inhibitory effects, with IC50 values indicating their potency:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows for various substitution reactions leading to more complex molecules, which are crucial in pharmaceuticals and agrochemicals.

- Synthesis Pathways :

Case Study 1: Urease Inhibition

A series of studies focused on the efficacy of different derivatives of this compound against urease revealed critical insights into structure-activity relationships (SAR). The presence of electron-withdrawing groups at specific positions on the pyridine ring significantly influenced the inhibition potency.

| Compound | IC50 Value (µM) | Notes |

|---|---|---|

| Rx-6 | 1.07 ± 0.043 | Most potent inhibitor |

| Rx-7 | 2.18 ± 0.058 | Second most potent |

| Brominated Derivatives | Varies (3.13 - 4.93) | Enhanced activity with electron-withdrawing groups |

Case Study 2: Synthesis of Novel Compounds

The versatility of this compound in synthetic chemistry has led to the development of novel compounds with potential biological activities. By modifying the substituents on the pyridine ring, researchers have created derivatives that exhibit improved biological activities, including antimicrobial and anticancer properties.

Summary of Biological Activities

The following table summarizes the biological activities associated with derivatives of this compound:

| Activity Type | MIC/IC50 Values | Notes |

|---|---|---|

| Anticancer | IC50 < 150 µM | Induces apoptosis in cancer cell lines |

| Antimicrobial | MIC ≤ 0.006 µM | Effective against multidrug-resistant strains |

| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |

Mécanisme D'action

The mechanism of action of 3-Bromopyridine-2-carbothioamide, particularly in its role as an enzyme inhibitor, involves binding to the active site of the enzyme and blocking its activity. Molecular docking studies have shown that the compound interacts with key amino acid residues in the enzyme’s active site, thereby inhibiting its function . The exact molecular targets and pathways can vary depending on the specific enzyme and biological context.

Comparaison Avec Des Composés Similaires

- 3-Chloropyridine-2-carbothioamide

- 2-Bromopyridine-2-carbothioamide

- 3-Bromopyridine

Comparison: 3-Bromopyridine-2-carbothioamide is unique due to the presence of both the bromine atom and the carbothioamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Chloropyridine-2-carbothioamide has a chlorine atom instead of bromine, which can lead to different reactivity and potency in biological assays .

Activité Biologique

3-Bromopyridine-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, focusing on its mechanism of action, efficacy against specific enzymes, and comparative studies with related compounds.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a bromine atom and a carbothioamide group attached to the pyridine ring. This configuration enhances its reactivity and biological activity compared to analogs such as 3-Chloropyridine-2-carbothioamide and 2-Bromopyridine-2-carbothioamide, which exhibit different biological profiles due to variations in substituent positions and types.

The primary mechanism of action for this compound is its role as an enzyme inhibitor , particularly targeting urease. Urease is an enzyme implicated in various pathological conditions, including gastric and duodenal cancers. The compound binds to the active site of urease, blocking its activity. Molecular docking studies reveal that it interacts with key amino acid residues in the enzyme's active site, effectively inhibiting its function .

Urease Inhibition

The biological activity of this compound has been extensively studied for its urease inhibition potential. In vitro studies have demonstrated that this compound exhibits significant inhibition against urease, with an IC50 value reported at approximately 3.13μM . Comparative studies indicate that the presence of electron-withdrawing groups at the ortho position on the pyridine ring enhances inhibition efficacy.

Table 1: Urease Inhibition Potency of Pyridine Derivatives

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 3.13 | Strong urease inhibitor |

| 3-Chloropyridine-2-carbothioamide | 4.21 | Moderate urease inhibition |

| 2-Bromopyridine-2-carbothioamide | 4.93 | Weaker inhibition |

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory potential of various pyridine derivatives linked with carbothioamide moieties, including this compound. In vivo assessments using the Complete Freund's Adjuvant-induced inflammatory model demonstrated that compounds derived from this class exhibited significant anti-inflammatory effects, with reductions in paw size observed in treated subjects (p < 0.001). The IC50 values for anti-inflammatory activity ranged from 10.25μM to 23.15μM, indicating a promising therapeutic profile for these compounds .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other derivatives to highlight its unique properties:

Table 2: Comparison of Biological Activities Among Pyridine Derivatives

| Compound | Urease IC50 (µM) | Anti-inflammatory IC50 (µM) | Key Features |

|---|---|---|---|

| This compound | 3.13 | 10.25 - 23.15 | Strong enzyme inhibitor |

| 4-Bromopyridine-2-carbothioamide | ~4.0 | Not specified | Moderate activity |

| 3-Chloropyridine-2-carbothioamide | ~4.21 | Not specified | Varying biological activities |

Propriétés

IUPAC Name |

3-bromopyridine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSIBJIVOFWJRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=S)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.